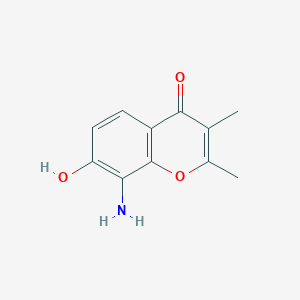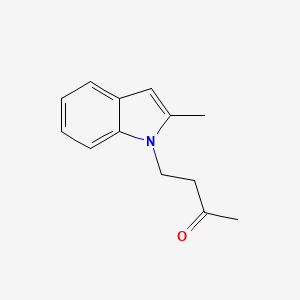![molecular formula C8H6F3N3 B11898207 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine](/img/structure/B11898207.png)
3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-Amino-3-(trifluorometil)imidazo[1,5-a]piridina es un compuesto heterocíclico que ha despertado un gran interés en los campos de la química y la farmacología debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto presenta un núcleo de imidazo[1,5-a]piridina con un grupo trifluorometil en la posición 3 y un grupo amino en la posición 1. La presencia del grupo trifluorometil confiere propiedades químicas y biológicas únicas, convirtiéndolo en un andamiaje valioso para el descubrimiento y desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 1-Amino-3-(trifluorometil)imidazo[1,5-a]piridina normalmente implica la ciclización de precursores adecuados en condiciones específicas. Un método común implica la condensación de 2-aminopiridina con trifluoroacetaldehído seguido de ciclización en presencia de un catalizador adecuado . Otro enfoque incluye el uso de 1,3-dicetonas o derivados de malondialdehído con 1H-imidazol-4(5)-amina generado in situ . Las condiciones de reacción a menudo requieren ambientes ácidos o básicos para facilitar el proceso de ciclización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas escalables que aseguren un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo y el uso de reactores automatizados pueden mejorar la eficiencia del proceso de producción. La optimización de los parámetros de reacción, incluida la temperatura, la presión y la elección del disolvente, es crucial para obtener resultados consistentes a escala industrial .
Análisis De Reacciones Químicas
Tipos de reacciones
La 1-Amino-3-(trifluorometil)imidazo[1,5-a]piridina experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas, tioles o haluros.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de imidazo[1,5-a]piridina con grupos funcionales adicionales, mientras que la reducción puede conducir a la formación de análogos de imidazo[1,5-a]piridina reducidos .
Aplicaciones Científicas De Investigación
La 1-Amino-3-(trifluorometil)imidazo[1,5-a]piridina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de la 1-Amino-3-(trifluorometil)imidazo[1,5-a]piridina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor de enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir las quinasas implicadas en las vías de señalización celular, afectando así la proliferación y supervivencia celular . El grupo trifluorometil mejora la afinidad de unión del compuesto y la selectividad para sus objetivos .
Comparación Con Compuestos Similares
Compuestos similares
Imidazo[1,2-a]piridina: Otro compuesto heterocíclico con características estructurales similares pero diferentes patrones de sustitución.
Imidazo[1,5-a]pirimidina: Comparte el núcleo imidazo pero tiene un anillo de pirimidina en lugar de un anillo de piridina.
Imidazo[4,5-b]piridina: Un isómero estructural con el anillo imidazo fusionado en diferentes posiciones en el anillo de piridina.
Unicidad
La 1-Amino-3-(trifluorometil)imidazo[1,5-a]piridina es única debido a la presencia del grupo trifluorometil, que confiere propiedades químicas y biológicas distintas. Este grupo mejora la lipofilia, la estabilidad metabólica y la afinidad de unión del compuesto para los objetivos biológicos, lo que lo convierte en un andamiaje valioso para el descubrimiento de fármacos .
Propiedades
Fórmula molecular |
C8H6F3N3 |
|---|---|
Peso molecular |
201.15 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-13-6(12)5-3-1-2-4-14(5)7/h1-4H,12H2 |
Clave InChI |
OOLVDNZNXZNZET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C(N2C=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)

![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)




![5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11898171.png)


![5'-Amino-1'-ethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11898190.png)
![3,3'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B11898199.png)
![2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11898202.png)
